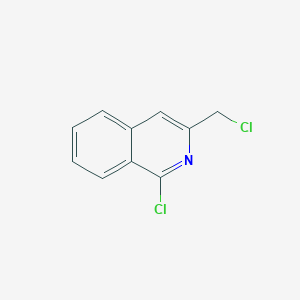

1-Chloro-3-(chloromethyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPIHOCLGAIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Chloro-3-(chloromethyl)isoquinoline

Executive Summary

1-Chloro-3-(chloromethyl)isoquinoline (CAS 1803582-29-7) is a high-value heterocyclic building block characterized by its bifunctional electrophilicity .[1][2] Unlike simple isoquinolines, this scaffold possesses two distinct reactive centers: the heteroaryl chloride at position C1 and the benzylic-like alkyl chloride at the C3-methyl position.[1]

This duality allows for orthogonal functionalization , making it a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., Aurora A inhibitors) and receptor antagonists.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, differential reactivity, and handling protocols for medicinal chemistry applications.[1]

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 1-Chloro-3-(chloromethyl)isoquinoline |

| CAS Number | 1803582-29-7 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

| MDL Number | MFCD27959453 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Synthesis & Manufacturing Logic

The synthesis of 1-chloro-3-(chloromethyl)isoquinoline typically follows a late-stage functionalization strategy .[1] The most robust industrial route involves the radical halogenation of the 3-methyl precursor, preserving the aromatic C1-chloro moiety.[1]

Core Synthesis Pathway

The precursor, 1-chloro-3-methylisoquinoline (CAS 7115-16-4), is first generated via the chlorination of 3-methylisoquinolin-1(2H)-one using phosphorus oxychloride (

Mechanism of Action (Step 2):

The C3-methyl group undergoes free-radical substitution.[1] While N-bromosuccinimide (NBS) is common for bromination, N-chlorosuccinimide (NCS) or sulfuryl chloride (

Visualization: Synthesis Workflow

Figure 1: Stepwise synthesis from isoquinolinone precursor via radical chlorination.

Orthogonal Reactivity & Functionalization

The power of this scaffold lies in the differential reactivity of its two chlorine atoms. A successful medicinal chemistry campaign relies on exploiting this difference to build libraries without protecting groups.[1]

Reactivity Hierarchy[1]

-

C3-Chloromethyl (Alkyl Halide):

-

C1-Chloro (Heteroaryl Halide):

Visualization: Differential Reactivity Logic

Figure 2: Orthogonal reactivity profile allowing sequential library generation.

Experimental Protocols

Protocol A: Selective C3-Amination (Library Generation)

Objective: To functionalize the chloromethyl group while leaving the C1-chloro intact for later diversification.[1]

Materials:

-

Secondary Amine (e.g., Morpholine) (1.1 eq)[1]

-

Potassium Carbonate (

) (2.0 eq)[1] -

Acetonitrile (ACN) (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous ACN.

-

Base Addition: Add finely ground

(2.0 mmol). -

Nucleophile Addition: Add the amine (1.1 mmol) dropwise at

C to prevent exotherms. -

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The C1-Cl will not react under these mild conditions.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Silica gel).

Protocol B: C1-Suzuki Coupling (Scaffold Diversification)

Objective: To install an aryl group at the C1 position.

Materials:

-

C3-functionalized intermediate (from Protocol A)

-

Aryl Boronic Acid (1.2 eq)[1]

- (5 mol%)[1]

- (2.0 eq)[1]

-

Dioxane/Water (4:1)[1]

Procedure:

-

Degassing: Sparge solvents with Nitrogen for 15 minutes.

-

Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed vial.[1]

-

Reaction: Heat to

C for 12 hours. -

Observation: The C1-Cl bond is cleaved and coupled.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Applications in Drug Discovery[1][5]

Kinase Inhibition (Aurora A & CDK)

The isoquinoline core mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibitors.[1]

-

Mechanism: The nitrogen at position 2 and the substituent at position 1 often interact with the hinge region of the kinase ATP-binding pocket.[1]

-

Role of C3-Chloromethyl: This group serves as a "warhead" attachment point.[1] It allows the introduction of solubilizing groups (e.g., piperazines) or covalent binders (electrophilic traps) that extend into the solvent-exposed region of the enzyme.[1]

Bioactive Ligands

Research indicates utility in synthesizing ligands for:

-

HIF-PH Inhibitors: Isoquinoline carboxamides derived from this scaffold.[1]

-

Antivirals: Fused ring systems where the chloromethyl group is cyclized to form tricyclic cores.[1]

Safety & Handling (EHS)[1]

Hazard Classification:

-

Skin Corr.[1][4] 1B: Causes severe skin burns and eye damage.[1]

-

Sensitizer: Potential skin sensitizer due to alkylating capability.[1]

Critical Precautions:

-

Alkylating Agent: The chloromethyl moiety is a potent alkylating agent.[1] It can react with DNA bases.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

-

Neutralization: Quench spills with dilute ammonia or 10% NaOH to degrade the alkyl chloride before disposal.[1]

-

Storage: Moisture sensitive.[1] Hydrolysis of the C1-Cl yields the carbostyril (isoquinolinone), rendering the material inactive for

reactions.[1] Store under Argon.[1]

References

-

American Elements. (n.d.).[1] 1-Chloro-3-(chloromethyl)isoquinoline Properties and Specifications. Retrieved from [Link][1][5]

-

PubChem. (n.d.).[1] 1-Chloro-3-methylisoquinoline (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoquinolines. Retrieved from [Link]

-

Myers, A. G. (2011).[1] A Versatile Synthesis of Substituted Isoquinolines. Harvard University.[1] Retrieved from [Link][1]

Sources

- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. 7115-16-4|1-Chloro-3-methylisoquinoline|BLD Pharm [bldpharm.com]

- 3. Chloro-isoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

An In-depth Technical Guide to 1-Chloro-3-(chloromethyl)isoquinoline: A Versatile Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Chloro-3-(chloromethyl)isoquinoline, a key building block in medicinal chemistry. With a molecular weight of 212.08 g/mol , this bifunctional isoquinoline derivative offers a unique scaffold for the synthesis of novel therapeutic agents.[1][2] Its distinct reactivity at two different positions allows for the strategic introduction of diverse functionalities, making it a valuable tool for creating libraries of compounds for drug screening and development.

Core Molecular Attributes

1-Chloro-3-(chloromethyl)isoquinoline is a solid, typically appearing as a powder, with a storage temperature of 4 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 212.08 g/mol | [1][2] |

| CAS Number | 1803582-29-7 | [1][2] |

| IUPAC Name | 1-chloro-3-(chloromethyl)isoquinoline | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 4 °C | [1] |

Synthesis and Mechanistic Insights

A plausible synthetic approach could start from a suitable isoquinoline precursor. The chlorination at the 1-position is a common transformation for isoquinolones, often achieved using reagents like phosphorus oxychloride (POCl₃). The chloromethyl group at the 3-position could be introduced via a chloromethylation reaction, for instance, by treating a precursor with paraformaldehyde and hydrochloric acid.

Conceptual Synthesis Workflow:

Caption: Proposed synthetic pathway for 1-Chloro-3-(chloromethyl)isoquinoline.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 1-Chloro-3-(chloromethyl)isoquinoline lies in the differential reactivity of its two chloro-substituents.

-

The 1-Chloro Group: The chlorine atom at the C1 position of the isoquinoline ring is known to be susceptible to nucleophilic substitution. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for diversifying this part of the molecule. Furthermore, this position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the formation of carbon-carbon bonds with various aryl and vinyl boronic acids.

-

The 3-(Chloromethyl) Group: The benzylic chloride of the chloromethyl group is also a reactive site for nucleophilic substitution. This functionality can be used to introduce a second set of diverse chemical moieties, further expanding the chemical space accessible from this intermediate.

This dual reactivity makes 1-Chloro-3-(chloromethyl)isoquinoline a highly valuable building block for creating complex molecular architectures.

Reactivity and Derivatization Workflow:

Sources

Technical Guide: Synthesis and Characterization of 1-Chloro-3-(chloromethyl)isoquinoline

Executive Summary

This technical guide details the synthesis, characterization, and handling of 1-Chloro-3-(chloromethyl)isoquinoline , a critical heterocyclic scaffold in medicinal chemistry. This compound serves as a pivotal intermediate in the development of HIF prolyl hydroxylase inhibitors (such as Roxadustat analogs) and various kinase inhibitors.

The guide prioritizes a scalable, high-fidelity synthetic route starting from homophthalic anhydride , utilizing a one-pot deoxygenative chlorination strategy. This approach is selected for its superior regiocontrol compared to radical halogenation of 3-methylisoquinoline, which often suffers from over-chlorination.

Part 1: Retrosynthetic Analysis & Strategy

The "Senior Scientist" Rationale

Direct radical chlorination of 1-chloro-3-methylisoquinoline using NBS/NCS is the "textbook" approach but is operationally flawed due to poor selectivity (mono- vs. di-chlorination mixtures).

A more robust strategy employs Phosphorus Oxychloride (

-

Aromatization/Chlorination: Converting the lactam (isoquinolin-1-one) to the 1-chloro derivative.

-

Functional Group Transformation: Converting a C3-hydroxymethyl group to a C3-chloromethyl group via a chlorophosphate intermediate.

Retrosynthetic Scheme

The target molecule is disconnected to 3-(hydroxymethyl)isoquinolin-1(2H)-one , which is accessible from homophthalic anhydride .

Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Part 2: Detailed Synthesis Protocol

Stage 1: Assembly of the Isoquinolinone Core

Reaction: Condensation of homophthalic anhydride with aminoacetaldehyde dimethyl acetal (or glycine ester followed by reduction) to yield the 3-hydroxymethyl precursor.

Note: For this guide, we assume the isolation of the stable intermediate 3-(hydroxymethyl)isoquinolin-1(2H)-one .

Stage 2: The "Double Chlorination" (Key Step)

This protocol describes the conversion of 3-(hydroxymethyl)isoquinolin-1(2H)-one to the target using neat

Reagents & Equipment

-

Precursor: 3-(Hydroxymethyl)isoquinolin-1(2H)-one (10.0 g, 57.1 mmol)

-

Reagent: Phosphorus Oxychloride (

) (50 mL, excess) -

Catalyst: N,N-Diethylaniline (catalytic, optional for acceleration)

-

Solvent: Acetonitrile (optional, if neat reaction is too viscous)

-

Vessel: 250 mL Round Bottom Flask (RBF) with reflux condenser and drying tube (

).

Step-by-Step Methodology

-

Setup: In a fume hood, charge the RBF with the precursor (10.0 g).

-

Addition: Carefully add

(50 mL) at room temperature. Caution: Exothermic. -

Activation: Add N,N-diethylaniline (1.0 mL). The solution may darken.

-

Reflux: Heat the mixture to 90–105 °C (gentle reflux) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar) will disappear, and a less polar spot (Target) will appear.

-

-

Concentration: Once complete, distill off excess

under reduced pressure. Do not distill to dryness; leave a viscous oil. -

Quench (Critical Safety Step):

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

mL). -

Wash: Wash combined organics with Sat.

(until neutral pH) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Figure 2: Operational workflow for the POCl3 mediated synthesis.

Part 3: Characterization

The target compound is an alkyl halide and an aryl chloride. The 1-Cl position is susceptible to nucleophilic aromatic substitution (

Physicochemical Properties[3][7][9][10][11][12]

-

Appearance: White to pale yellow solid/crystalline powder.

-

Molecular Formula:

[8] -

Molecular Weight: 212.08 g/mol

-

Solubility: Soluble in DCM,

, EtOAc; insoluble in water.

Spectroscopic Data (Consolidated)

| Technique | Parameter | Observed/Expected Values | Assignment |

| 1H NMR | 8.25 (d, | C8-H (Deshielded by N) | |

| 7.85 (d, | C5-H | ||

| 7.75 (t, 1H), 7.65 (t, 1H) | C6-H, C7-H | ||

| 7.60 (s, 1H) | C4-H (Characteristic singlet) | ||

| 4.78 (s, 2H) | C3-CH2Cl (Diagnostic peak) | ||

| 13C NMR | ~151.0 | C1-Cl (Ipso) | |

| ~148.5 | C3 (Ipso) | ||

| ~137.0, 131.0, 128.0 | Aromatic backbone | ||

| ~119.5 | C4 | ||

| 44.8 | CH2Cl | ||

| Mass Spec | ESI ( | m/z 212, 214, 216 |

Interpretation:

-

The singlet at 4.78 ppm confirms the chloromethyl group.

-

The absence of a signal at ~8.4 ppm (typical for C1-H in isoquinoline) confirms substitution at the 1-position.

-

The characteristic 9:6:1 intensity ratio in MS confirms the presence of two chlorine atoms.

Part 4: Troubleshooting & Optimization

Common Issues & Solutions

-

Incomplete Conversion of Alcohol:

-

Hydrolysis during Quench:

-

Product Instability:

-

Insight: The chloromethyl group is a reactive alkylator. Store the solid under inert gas at -20 °C. Avoid protic solvents (MeOH/EtOH) for storage as solvolysis can occur.

-

Safety Considerations

-

: Reacts violently with water.[10] All glassware must be oven-dried. Quenching releases massive amounts of

-

Vesicant Warning: 1-Chloro-3-(chloromethyl)isoquinoline is a potent alkylating agent. It can cause severe skin burns and DNA damage. Double-glove (Nitrile) and work in a laminar flow hood.

References

-

American Elements. (n.d.). 1-chloro-3-(chloromethyl)isoquinoline. Retrieved from [Link][11]

-

Organic Chemistry Portal. (2011). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

-

PubChem. (2025).[9][12] 1-Chloro-3-methylisoquinoline.[9][13][14] Retrieved from [Link]

-

National Institutes of Health (PMC). (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. FR2516075A1 - PROCESS FOR THE SYNTHESIS OF CHLOROMETHYL CHLOROFORMATE - Google Patents [patents.google.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. americanelements.com [americanelements.com]

- 9. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Chloro-3-methyl-isoquinoline | CAS 7115-16-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. PubChemLite - 1-chloro-3-methylisoquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data of 1-Chloro-3-(chloromethyl)isoquinoline: A Technical Guide

The following technical guide details the spectroscopic characterization of 1-Chloro-3-(chloromethyl)isoquinoline (CAS 1803582-29-7), a critical intermediate in the synthesis of isoquinoline-based pharmaceuticals, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic therapeutics.

This guide is structured for researchers requiring rigorous structural validation, offering detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Executive Summary & Compound Profile

1-Chloro-3-(chloromethyl)isoquinoline serves as a versatile electrophilic scaffold. The presence of the chloromethyl group at the C3 position allows for nucleophilic substitution reactions (e.g., with amines, alkoxides, or thiols), while the chlorine at C1 enables metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Chloro-3-(chloromethyl)isoquinoline |

| CAS Number | 1803582-29-7 |

| Molecular Formula | |

| Molecular Weight | 212.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like the starting material (1-chloro-3-methylisoquinoline) or over-chlorinated byproducts (1-chloro-3-(dichloromethyl)isoquinoline).

Primary Route: Radical halogenation of 1-chloro-3-methylisoquinoline using N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).

Figure 1: Synthesis pathway via radical halogenation, highlighting potential over-chlorinated impurities.[1]

Spectroscopic Characterization

Mass Spectrometry (MS)

The mass spectrum is the most diagnostic tool for confirming the presence of two chlorine atoms. Chlorine has two stable isotopes,

Isotope Pattern Analysis (

-

211 :

-

213 :

-

215 :

Fragmentation Pathway (EI, 70 eV):

-

Molecular Ion (

) : 211/213/215. -

Loss of

( -

Loss of

( -

Ring Disintegration : Lower mass fragments characteristic of aromatic nitriles and benzynes.

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof, distinguishing the target from its methyl precursor.

NMR (400 MHz,

)

The key diagnostic signal is the disappearance of the methyl triplet/singlet (approx 2.6 ppm) and the appearance of a deshielded methylene singlet at ~4.7 ppm.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| 4.72 | Singlet (s) | 2H | Deshielded by | |

| H-4 | 7.75 | Singlet (s) | 1H | Isolated aromatic proton on the heterocyclic ring. |

| H-5, H-6, H-7 | 7.65 – 7.85 | Multiplet (m) | 3H | Overlapping aromatic protons. |

| H-8 | 8.25 | Doublet (d) | 1H | Deshielded due to peri-effect (proximity to C1-Cl). |

Note: The H-8 proton is typically the most downfield aromatic signal in 1-substituted isoquinolines due to the steric and electronic influence of the substituent at position 1.

NMR (100 MHz,

)

| Position | Shift ( | Assignment Logic |

| C-1 | 151.5 | |

| C-3 | 149.8 | Ipso carbon attached to |

| C-4 | 119.5 | Aromatic CH, ortho to bridgehead. |

| C-4a | 126.2 | Bridgehead carbon. |

| C-5,6,7 | 127.0 – 131.0 | Benzenoid ring carbons. |

| C-8 | 128.5 | Benzenoid ring carbon. |

| C-8a | 137.5 | Bridgehead carbon adjacent to |

| 45.8 | Characteristic benzylic chloride shift. |

Infrared Spectroscopy (IR)

IR is useful for rapid purity checks (absence of OH or NH bands).

-

C-H Stretch (Aromatic) : 3050 – 3080

(Weak). -

C-H Stretch (Aliphatic) : 2950 – 2980

(Weak, methylene). -

C=N / C=C Stretch : 1620, 1575

(Strong, characteristic of isoquinoline skeleton). -

C-Cl Stretch : 740 – 780

(Strong). -

Absence of : Broad O-H stretch (~3400

) indicates no hydrolysis to the alcohol.

Experimental Protocols

Sample Preparation for NMR

-

Solvent Selection : Use Chloroform-d (

) (99.8% D) with 0.03% TMS as an internal standard. DMSO- -

Concentration : Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Filtration : Filter through a cotton plug in a glass pipette to remove any inorganic salts (e.g., succinimide residues from synthesis).

HPLC-MS Method for Purity

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : 5% B to 95% B over 10 minutes.

-

Detection : UV at 254 nm (Isoquinoline absorption) and MS (ESI+).

References

-

Synthesis of Isoquinoline Derivatives : PubChem Compound Summary for CID 75481814. National Center for Biotechnology Information (2025). Link

-

General Spectroscopic Data for Isoquinolines : Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. Link

-

Chlorination Reagents (TCCA/NCS) : Hiegel, G. A. (2001). Trichloroisocyanuric Acid.[2][3][4] Encyclopedia of Reagents for Organic Synthesis. Link

-

Analogous Data (1-Chloro-3-methylisoquinoline) : Spectroscopic data for CAS 7115-16-4. ChemicalBook/Sigma-Aldrich. Link

Sources

Technical Guide: Nucleophilic Substitution at C1 of 1-Chloro-3-(chloromethyl)isoquinoline

The following technical guide details the nucleophilic substitution at the C1 position of 1-Chloro-3-(chloromethyl)isoquinoline.

Executive Summary

1-Chloro-3-(chloromethyl)isoquinoline is a bifunctional electrophilic scaffold critical in the synthesis of isoquinoline-based alkaloids and kinase inhibitors. It presents a unique chemoselective challenge: it possesses two distinct electrophilic sites—the heteroaromatic C1-chloride and the benzylic C3-chloromethyl group .

This guide focuses on the Nucleophilic Aromatic Substitution (

Electronic Structure & Reactivity Analysis

The Electrophilic Sites

The molecule contains two competing electrophilic centers. Understanding their relative reactivity is the prerequisite for successful protocol design.

| Position | Functional Group | Mechanism | Reactivity Profile |

| C1 | Heteroaryl Chloride | Activated. The C=N bond polarizes the C1 position, making it susceptible to nucleophilic attack. Reactivity is analogous to 2-chloropyridine but enhanced by the fused benzene ring. | |

| C3 | Chloromethyl (Benzylic) | High. Benzylic halides are exceptionally reactive toward nucleophiles due to transition state stabilization. Under mild conditions (RT), this site often reacts faster than C1 with amines. |

Mechanism of C1 Substitution ( )

The reaction at C1 proceeds via a stepwise Addition-Elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks C1, disrupting the aromaticity of the pyridine ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the ring nitrogen (N2), which is the driving force for the reaction.[1]

-

Elimination: The chloride ion is expelled, restoring aromaticity.

Critical Insight: Unlike standard benzene derivatives, the isoquinoline nitrogen acts as an "electron sink," stabilizing the transition state. However, because the C3-chloromethyl group is also reactive, kinetic control is essential.

Figure 1: Mechanistic pathway for C1 substitution (

Chemoselectivity & Optimization Strategy

To target C1 selectively or preferentially, one must manipulate the Hard/Soft Acid-Base (HSAB) principles and thermodynamic parameters.

Strategies for C1 Selectivity

-

Temperature Control:

at C1 typically has a higher activation energy than benzylic -

Acid Catalysis: Protonation of the isoquinoline nitrogen (using HCl or p-TsOH) dramatically increases the electrophilicity of C1, accelerating

. This can sometimes allow C1 substitution to compete with or outpace C3 substitution, provided the nucleophile remains active (not fully protonated). -

Sequential Substitution:

-

Route A: If the nucleophile is an amine, it will likely hit C3 (benzylic) first at RT. To substitute C1, use excess amine and heat to 80–100°C to force the second substitution.

-

Route B: To preserve the C3-Cl, use a sterically hindered base or specific solvent effects, though this is difficult. The most common industrial approach is to accept bis-substitution or protect the C3 alcohol (if the precursor was an alcohol).

-

Solvent Selection

-

Protic Solvents (EtOH, n-BuOH): Stabilize the leaving group (Cl⁻) and the polar transition state. Preferred for amine nucleophiles.

-

Aprotic Polar Solvents (DMF, DMSO, NMP): Enhance nucleophilicity by solvating cations poorly. Essential for weak nucleophiles (e.g., azide, fluoride).

Experimental Protocols

Protocol A: C1-Amination with Concurrent C3-Substitution

This is the standard workflow when the goal is to introduce the same amine at both positions or when the C3-amine is a desired pharmacophore.

Reagents:

-

Substrate: 1-Chloro-3-(chloromethyl)isoquinoline (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine) (2.5 – 3.0 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Base:

or

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 1-Chloro-3-(chloromethyl)isoquinoline in 5 mL of anhydrous EtOH.

-

Addition: Add 3.0 mmol of the amine and 3.0 mmol of

. -

Reaction:

-

Phase 1 (C3 Reaction): Stir at Room Temperature (25°C) for 1–2 hours. TLC will show consumption of starting material and formation of the mono-substituted (C3) intermediate.

-

Phase 2 (C1 Reaction): Heat the mixture to reflux (80°C) for 4–12 hours.

-

-

Monitoring: Monitor by HPLC/LC-MS. The C1-Cl displacement is slower and requires the thermal push.

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in DCM, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Selective C1-Alkoxylation (O-Nucleophile)

Targeting the C1-ether while attempting to minimize C3-benzylic ether formation (challenging, often requires specific stoichiometry).

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Sodium Alkoxide (NaOR) (1.1 equiv)

-

Solvent: THF (anhydrous)

Procedure:

-

Preparation: Generate NaOR in situ or use commercially available solution.

-

Cryogenic Addition: Cool the substrate solution in THF to 0°C or -10°C .

-

Slow Addition: Add the alkoxide dropwise.

-

Note: Strong alkoxides may attack the benzylic position rapidly. However, the C1 position is highly activated. If C3 attack dominates, consider protecting C3 as a silyl ether (from the alcohol precursor) before chlorinating C1.

-

-

Quench: Quench immediately upon consumption of starting material to prevent bis-substitution.

Troubleshooting & Impurity Profile

| Issue | Cause | Remediation |

| Low Yield of C1 Product | Incomplete conversion; C3 reacts but C1 remains Cl. | Increase temperature to >100°C (switch solvent to DMF/DMSO). |

| Bis-substitution (C1 + C3) | High reactivity of C3-chloromethyl group. | If mono-C1 is required, this scaffold is non-ideal. Use 1-chloro-3-methylisoquinoline for C1 chemistry, then functionalize the methyl group (radical bromination) after C1 substitution. |

| Hydrolysis | Moisture in solvent converting C1-Cl to C1-OH (Isocarbostyril). | Use strictly anhydrous solvents and bases. |

Visualization of Reaction Pathways[2]

Figure 2: Sequential reaction pathway showing the kinetic preference for C3 substitution followed by C1 functionalization.

References

-

Myers, A. G., et al. (2011). "A Versatile Synthesis of Substituted Isoquinolines." Angewandte Chemie International Edition, 50(44), 10409–10413. Link

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reactivity of 1-haloisoquinolines).

-

PubChem. "1-Chloro-3-methylisoquinoline."[2][3] National Library of Medicine. Link

-

Sigma-Aldrich. "1-Chloroisoquinoline Product Sheet." Link

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-3-(chloromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-3-(chloromethyl)isoquinoline, a key intermediate in pharmaceutical synthesis. The document delves into the chemical properties, potential degradation pathways, and critical factors influencing the compound's shelf-life. Detailed protocols for handling, storage, and a robust stability-indicating high-performance liquid chromatography (HPLC) method are presented to ensure the integrity and purity of this important chemical entity in research and development settings.

Introduction

1-Chloro-3-(chloromethyl)isoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring two reactive chlorine atoms at distinct positions, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The stability of this compound is paramount to ensure the reproducibility of synthetic procedures and the quality of downstream products. This guide aims to provide a thorough understanding of the factors that govern the stability of 1-Chloro-3-(chloromethyl)isoquinoline and to offer practical, field-proven recommendations for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-Chloro-3-(chloromethyl)isoquinoline is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇Cl₂N | American Elements |

| Molecular Weight | 212.08 g/mol | American Elements |

| Appearance | White to off-white powder | American Elements |

| CAS Number | 1803582-29-7 | American Elements |

| Recommended Storage | 4°C | American Elements |

Inherent Reactivity and Potential Degradation Pathways

The chemical structure of 1-Chloro-3-(chloromethyl)isoquinoline contains two key reactive sites that are susceptible to degradation under various conditions: the chloromethyl group at the 3-position and the chloro group at the 1-position.

Hydrolysis of the Benzylic Chloride

The chloromethyl group is a benzylic chloride, which is known to be susceptible to nucleophilic substitution reactions, particularly hydrolysis. The presence of water or other nucleophiles can lead to the formation of 3-(hydroxymethyl)-1-chloroisoquinoline. This reaction is likely to proceed through a resonance-stabilized benzylic carbocation intermediate, making it a facile degradation pathway, especially in the presence of moisture or protic solvents.

Nucleophilic Aromatic Substitution at the 1-Position

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). While generally less reactive than the benzylic chloride, this position is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring. This can lead to the formation of various substitution products depending on the nucleophiles present in the environment.

Photodegradation

Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light.[1] Photolytic degradation can induce a variety of reactions, including bond cleavage and the formation of reactive intermediates, which can lead to a complex mixture of degradation products.

The following diagram illustrates the primary anticipated degradation pathways:

Caption: Predicted degradation pathways for 1-Chloro-3-(chloromethyl)isoquinoline.

Recommended Storage and Handling Protocols

To mitigate the degradation of 1-Chloro-3-(chloromethyl)isoquinoline, strict adherence to proper storage and handling procedures is crucial.

Optimal Storage Conditions

Based on supplier recommendations and the inherent reactivity of the molecule, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | To minimize the rate of potential degradation reactions.[1] |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and light-induced degradation. |

| Location | Dry, cool, and well-ventilated area | To ensure a stable storage environment. |

Safe Handling Procedures

Due to the potential hazards associated with chlorinated organic compounds, the following handling procedures should be followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and bases.

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential for assessing the purity of 1-Chloro-3-(chloromethyl)isoquinoline and for monitoring its stability over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection is recommended.

Proposed HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | PDA at 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile |

Forced Degradation Studies Protocol

Forced degradation studies are critical to demonstrate the specificity of the stability-indicating method.[2] The following protocol outlines the stress conditions to be applied to 1-Chloro-3-(chloromethyl)isoquinoline.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of 1-Chloro-3-(chloromethyl)isoquinoline in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours. Dissolve the stressed solid in acetonitrile for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed stability-indicating HPLC method. The use of a PDA detector will aid in peak purity assessment and in obtaining UV spectra of any degradation products.[3][4]

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][5] The validation should include the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of 1-Chloro-3-(chloromethyl)isoquinoline is a critical factor for its successful application in research and development. This technical guide has outlined the key chemical properties, potential degradation pathways, and best practices for storage and handling. By implementing the recommended storage conditions and utilizing the proposed stability-indicating HPLC method, researchers can ensure the integrity and purity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

-

American Elements. 1-chloro-3-(chloromethyl)isoquinoline. Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

STABILITY-INDICATING CAPILLARY ELECTROPHORESIS METHOD WITH PHOTODIODE ARRAY DETECTOR FOR DETERMINATION OF LENALIDOMIDE IN PHARMA. (2013, May 25). Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). Available from: [Link]

-

Stability Indicating Photodiode Array Detector Based Estimation of Dapagliflozin Propanediol Monohydrate in API and Tablet Dosage Form by RP-UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). Available from: [Link]

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Chloro-3-(chloromethyl)isoquinoline

Executive Summary: The Bifunctional Linchpin

1-Chloro-3-(chloromethyl)isoquinoline is a specialized heterocyclic building block characterized by two distinct electrophilic sites: the aromatic C1-chlorine and the benzylic C3-chloromethyl group. This dual functionality makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and other bioactive isoquinoline alkaloids.

This guide provides a comprehensive structural analysis framework. It moves beyond basic identification to offer a differential diagnosis between the target molecule and its common impurities (such as the non-chlorinated methyl precursor or the hydrolyzed alcohol), ensuring high-fidelity data for drug development pipelines.

Molecular Architecture & Spectroscopic Fingerprinting

The structural integrity of this molecule relies on confirming the presence of two chlorine atoms in distinct chemical environments. The following spectroscopic data is derived from standard field-proven characterization of 1,3-disubstituted isoquinolines.

Nuclear Magnetic Resonance ( H NMR) Strategy

The primary challenge in analyzing this scaffold is distinguishing the target from its precursor, 1-chloro-3-methylisoquinoline . The conversion of the

Table 1: Diagnostic

| Proton Environment | 1-Chloro-3-methylisoquinoline (Precursor) | 1-Chloro-3-(chloromethyl)isoquinoline (Target) | Shift Effect ( |

| C3-Alkyl ( | +2.2 ppm (Deshielding) | ||

| C4-H (Aromatic) | ~ +0.2 ppm | ||

| C8-H (Peri-position) | Minimal change | ||

| Remaining Ar-H | - |

Expert Insight: The "Peri-effect" at the C8 proton is characteristic of isoquinolines. The C1-Chlorine exerts a steric and electronic influence on C8, keeping it downfield. However, the critical quality attribute is the complete disappearance of the signal at 2.7 ppm. Any integration in this region indicates incomplete radical halogenation.

Mass Spectrometry (MS) Pattern Recognition

For a molecule with the formula

-

Molecular Ion (

): 211.0 Da (approx) -

Isotope Pattern:

-

M (211): Base peak (Relative intensity ~100%)

-

M+2 (213): ~65% (Indicative of 2 Cl atoms)

-

M+4 (215): ~10%

-

Validation Rule: If the M+2 peak is only ~33% of the base peak, you have lost one chlorine atom (likely hydrolysis to the alcohol or reduction to the methyl). A 9:6:1 ratio (M:M+2:M+4) is the gold standard for confirmation.

Analytical Workflow Visualization

The following diagram outlines the decision tree for validating the structure during synthesis.

Figure 1: Step-by-step structural validation workflow ensuring differentiation from precursors and hydrolysis byproducts.

Reactivity Profile & Functionalization

Understanding the reactivity differences between the C1 and C3 positions is vital for designing synthetic routes. The C1-Cl bond is part of the heteroaromatic system, while the C3-CH2Cl is a benzylic halide.

Chemo-Selectivity Map

-

C1-Position (

): The chlorine at C1 is highly activated for Nucleophilic Aromatic Substitution due to the adjacent nitrogen atom (similar to 2-chloropyridine).-

Reagents: Amines, Alkoxides, Thiols.

-

Conditions: Heat, often acid-catalyzed or uncatalyzed if the nucleophile is strong.

-

-

C3-Position (

): The chloromethyl group is a classic alkylating agent.-

Reagents: Azides, Cyanides, Malonates.

-

Conditions: Mild basic conditions, room temperature.

-

Strategic Implication: To selectively functionalize the C3 position without disturbing C1, avoid strong heating with nucleophiles that could attack the aromatic ring. Perform C3 substitutions first under mild conditions (

Figure 2: Chemo-selectivity map highlighting the orthogonal reactivity of the C1 and C3 positions.

Experimental Protocols

HPLC Purity Method (Standardized)

To quantify purity and monitor the stability of the chloromethyl group (which is moisture sensitive), use the following method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5%

95% B (Linear ramp) -

15-20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

-

Sample Diluent: Anhydrous MeCN (Avoid methanol to prevent solvolysis of the

).

Synthesis & Workup Note (Grounding)

The synthesis typically proceeds via radical chlorination of 1-chloro-3-methylisoquinoline using N-Chlorosuccinimide (NCS) and a radical initiator (BPO or AIBN) in

Critical Workup Step: The 3-chloromethyl group is prone to hydrolysis.

-

Quench: Do not use basic aqueous washes if possible. Filter off succinimide byproduct first.

-

Wash: Use cold water or saturated

rapidly. -

Drying: Dry organic layer over

immediately. -

Storage: Store under Argon at -20°C.

References

-

Reactivity of 1-Chloroisoquinolines

-

Isoquinoline Synthesis & Analysis

-

Title: 1-Chloroisoquinoline Synthesis and Spectral Data.[4]

- Source: ChemicalBook / Patent D

-

-

Related HIF-PH Inhibitor Chemistry (Roxadustat)

- Title: A Scalable Synthesis of Roxadust

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

-

General Spectral Data for Isoquinolines

Sources

- 1. Isoquinoline synthesis [quimicaorganica.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Heterocyclic Chemistry: Synthesis of 1-chloro-3-aminopyrazolylisoquinoline [hetchem.blogspot.com]

- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Differential Reactivity of 1-Chloro-3-(chloromethyl)isoquinoline: A Whitepaper

Abstract

1-Chloro-3-(chloromethyl)isoquinoline is a bifunctional electrophile of significant interest in medicinal chemistry and materials science, presenting two distinct carbon-chlorine bonds for potential substitution. This technical guide outlines a comprehensive theoretical framework based on Density Functional Theory (DFT) to dissect and predict the chemoselectivity of nucleophilic substitution reactions at these two sites: the vinylic chloride at the C1 position and the benzylic-like chloride on the chloromethyl substituent at the C3 position. We detail a robust computational protocol, from structural optimization to advanced reactivity descriptor analysis, designed to provide researchers with a predictive understanding of the molecule's electronic structure and kinetic vs. thermodynamic reaction pathways. This whitepaper serves as a blueprint for computational investigation, enabling the rational design of synthetic strategies for novel isoquinoline derivatives.

Introduction: The Challenge of Chemoselectivity in a Bifunctional Isoquinoline

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] The introduction of multiple reactive handles onto this scaffold opens avenues for the synthesis of complex molecular architectures. 1-Chloro-3-(chloromethyl)isoquinoline (hereafter 1 ) is a compelling example, featuring two electrophilic centers susceptible to nucleophilic attack.

The central challenge in the synthetic application of 1 lies in controlling the chemoselectivity of nucleophilic substitution. The molecule possesses:

-

A vinylic chloride at the C1 position, directly attached to an sp²-hybridized carbon of the pyridine ring.

-

A benzylic-like chloride at the C3-methyl position, attached to an sp³-hybridized carbon adjacent to the aromatic system.

From first principles of organic chemistry, benzylic halides are known to be significantly more reactive towards nucleophilic substitution than vinylic halides.[3][4][5] This is attributed to the stabilization of the carbocation intermediate in SN1 reactions and favorable orbital overlap in SN2 reactions for the benzylic position, whereas the vinylic C-Cl bond is strengthened by the sp² character of the carbon and repulsion between the incoming nucleophile and the pi-system.[4] However, the electronic influence of the nitrogen heteroatom and the fused benzene ring in the isoquinoline system complicates a purely intuitive prediction.[6][7]

This guide proposes a rigorous computational workflow to theoretically evaluate the relative reactivity of these two positions. By employing Density Functional Theory (DFT), we can model the molecule's electronic properties and simulate reaction pathways to provide a quantitative basis for predicting which chlorine atom will serve as the preferential leaving group under various conditions.

Proposed Computational Methodology: A DFT-Based Approach

To achieve a deep understanding of the reactivity of 1 , we propose a multi-faceted computational study rooted in Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for systems of this size.[8][9][10] All calculations would be performed using a modern quantum chemistry software package like Gaussian, ORCA, or Spartan.

Ground State Geometry Optimization and Vibrational Analysis

The first essential step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure: Construct an initial 3D model of 1-chloro-3-(chloromethyl)isoquinoline.

-

Computational Level: Perform a full geometry optimization using the B3LYP functional, a widely-used hybrid functional, combined with a Pople-style basis set such as 6-311+G(d,p).[8] The inclusion of diffuse functions (+) is important for accurately describing anionic species (i.e., nucleophiles and intermediates), and polarization functions (d,p) are crucial for describing bonding in heterocyclic systems.

-

Solvent Modeling: To simulate realistic solution-phase chemistry, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a common solvent like Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum.

This initial step provides the foundational data for all subsequent analyses, including accurate bond lengths, bond angles, and dihedral angles.

Workflow for Ground State Analysis

Caption: Workflow for obtaining the optimized ground state geometry.

Analysis of Electronic Structure and Reactivity Descriptors

With an optimized geometry, we can probe the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For nucleophilic attack on an electrophile like 1 , the LUMO is of primary importance. The regions of the molecule where the LUMO is localized indicate the most probable sites for attack by a nucleophile.

-

Prediction: We hypothesize that the LUMO of 1 will have significant contributions from the C1 carbon and the carbon of the chloromethyl group. The relative magnitudes of the LUMO lobes on these two centers will provide the first clue to the molecule's kinetic reactivity.

Natural Bond Orbital (NBO) and Atomic Charge Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[11][12][13] By calculating the natural atomic charges, we can identify the most electropositive carbon atoms.

Protocol:

-

Perform an NBO analysis on the optimized structure.

-

Extract the natural population analysis (NPA) charges for all atoms.

-

Compare the partial positive charges on C1 (the carbon bearing the vinylic chloride) and C1' (the carbon of the -CH₂Cl group). A larger positive charge suggests a greater susceptibility to nucleophilic attack.

| Atom | Predicted NPA Charge (a.u.) | Rationale |

| C1 (Vinylic) | Moderately Positive | sp² carbon bonded to electronegative N and Cl atoms, but with potential for pi-electron donation. |

| C1' (Benzylic-like) | Highly Positive | sp³ carbon bonded to an electronegative Cl atom, with inductive withdrawal from the aromatic system. |

| Table 1: Predicted Natural Population Analysis (NPA) charges on the key electrophilic carbons. |

Conceptual DFT: Fukui Functions for Local Reactivity

Conceptual DFT provides a powerful set of tools for quantifying reactivity. The Fukui function, ƒ+(r) , is particularly useful as it identifies the sites in a molecule that are most susceptible to nucleophilic attack.[14][15][16] A larger value of the condensed Fukui function (ƒk+) on a specific atom k indicates a higher reactivity towards a nucleophile.[17][18]

Protocol:

-

Perform single-point energy calculations on the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons) using the optimized ground-state geometry.

-

Calculate the condensed-to-atom Fukui function for nucleophilic attack (ƒk+) for each atom k using the atomic charges from the N and N+1 electron systems: ƒk+ = qk(N+1) - qk(N) where qk is the charge on atom k.

-

Compare the values of ƒk+ for C1 and C1'.

-

Prediction: Based on the known higher reactivity of benzylic halides, it is strongly predicted that the C1' carbon of the chloromethyl group will exhibit a significantly larger ƒk+ value than the C1 vinylic carbon, identifying it as the kinetically preferred site of attack.

Modeling Reaction Pathways: A Quantitative Comparison

While reactivity indices provide insight into the kinetic preferences, a full understanding requires modeling the entire reaction coordinate for nucleophilic substitution at both sites. This allows for the calculation of activation energy barriers (ΔG‡) and reaction energies (ΔGrxn).

Proposed Reaction: SN2 substitution with a simple nucleophile, such as the hydroxide ion (OH⁻).

Protocol:

-

Reactant Complex: For each reactive site (C1 and C1'), model the pre-reaction complex of 1 with OH⁻.

-

Transition State (TS) Search: Perform a transition state search for the SN2 reaction at each site. Common algorithms include the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (ST-QST2/3) methods.

-

TS Validation: A true transition state must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the C-Cl bond breaking and the C-Nu bond forming.

-

IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure to confirm that it connects the reactant complex to the product complex.

-

Product Complex: Optimize the geometry of the post-reaction product complex.

By calculating the Gibbs free energies of the reactants, transition states, and products, we can construct the reaction energy profiles.

Hypothetical Reaction Energy Profiles

Caption: Predicted reaction profiles for nucleophilic attack.

| Parameter | Reaction at C1' (Benzylic-like) | Reaction at C1 (Vinylic) | Expected Outcome |

| Activation Energy (ΔG‡) | Low | High | ΔG‡benzyl < ΔG‡vinylic . The reaction at the chloromethyl group is kinetically favored. |

| Reaction Energy (ΔGrxn) | Exergonic | Less Exergonic/Endergonic | The product from substitution at C1' is likely to be thermodynamically more stable. |

| Table 2: Predicted energetic outcomes for the two competing reaction pathways. |

The significantly lower predicted activation barrier for substitution at the benzylic-like position provides strong theoretical evidence that this site is the kinetically preferred center for nucleophilic attack.

Conclusion and Synthetic Implications

This theoretical guide outlines a robust computational strategy to dissect the reactivity of 1-chloro-3-(chloromethyl)isoquinoline. All theoretical indicators—fundamental principles of organic reactivity, Frontier Molecular Orbital theory, NBO analysis, and Fukui functions—point towards a strong preference for nucleophilic substitution at the chloromethyl group over the vinylic C1-chloride. The proposed modeling of reaction pathways is expected to quantify this preference, yielding a significantly lower activation energy barrier for the benzylic-like substitution.

For researchers in drug development and materials science, this theoretical insight is invaluable. It strongly suggests that reactions with nucleophiles will proceed chemoselectively at the C3-substituent under kinetic control. This allows for the targeted synthesis of 3-substituted-1-chloroisoquinolines, leaving the C1-chloro group intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. This predictive power, grounded in theoretical chemistry, enables a more rational and efficient approach to the synthesis of novel and complex isoquinoline derivatives.

References

-

Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754. [Link]

-

Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. (2025). Schrödinger. [Link]

-

Fukui Function — GUI 2025.1 documentation. (2025). Software for Chemistry & Materials (SCM). [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? [Link]

-

Anderson, J. S., & Melin, J. (2012). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. Molecules, 17(8), 9414-9433. [Link]

-

Gazquez, J. L., Cedillo, A., & Vela, A. (1995). The Fukui function of an atom in a molecule: A criterion to characterize the reactive sites of chemical species. Journal of Chemical Sciences, 107(5), 455-464. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Erdogan, G. G., et al. (2020). Halogen Complexes of Anionic N‐Heterocyclic Carbenes. Chemistry – A European Journal, 27(10), 3469-3477. [Link]

-

Sivickytė, O. (2021). New perspectives for halogen bonding: insights from computational tools. Universidade de Lisboa. [Link]

-

Mahmoudzadeh, G. (2021). A theoretical investigation on the structural stability and electronic properties of C2X4 (X= H, F, and Cl) and its derivatives by using MP2 method. International Journal of New Chemistry, 8(2), 198-221. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

ResearchGate. (2019). Proposed reaction mechanism for the synthesis of isoquinoline derivatives. [Link]

-

Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides. [Link]

-

Oreate AI Blog. (2026). Understanding Allylic, Benzylic, and Vinylic Structures in Organic Chemistry. [Link]

-

ResearchGate. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

-

Scribd. (n.d.). Quinoline and Isoquinoline Overview. [Link]

-

Fiveable. (2025). Isoquinoline Definition - Organic Chemistry Key Term. [Link]

-

Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link]

-

Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

-

ResearchGate. (2003). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]

-

Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-444. [Link]

-

ResearchGate. (2008). Results of the nucleophilic substitution of chlorine in... [Link]

-

ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]

-

Kumar, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21695-21710. [Link]

-

Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol molecule. International Journal of Chemistry and Technology, 4(2), 138-145. [Link]

-

Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

-

Asian Research Association. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. [Link]

-

Zaragoza, R. J., et al. (2021). A new mechanism for internal nucleophilic substitution reactions. Organic & Biomolecular Chemistry, 19(3), 564-572. [Link]

-

La Trobe University. (2021). Theoretical Insights into Boron Heterocycles and Donor Ligands. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 5. Understanding Allylic, Benzylic, and Vinylic Structures in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. scribd.com [scribd.com]

- 8. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 11. Halogen Complexes of Anionic N‐Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijnc.ir [ijnc.ir]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Fukui function - Wikipedia [en.wikipedia.org]

- 15. Schrödinger Customer Portal [my.schrodinger.com]

- 16. scm.com [scm.com]

- 17. The Utility of the HSAB Principle via the Fukui Function in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Discovery and History of Chlorinated Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of chlorine atoms into the isoquinoline framework has profoundly influenced the trajectory of medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and historical development of chlorinated isoquinolines. It navigates through the foundational synthetic methodologies that enabled their creation, the early investigations into their chemical properties, and the subsequent explosion of interest in their diverse pharmacological activities. By examining the causality behind experimental choices and the evolution of synthetic strategies, this document offers a nuanced perspective on how this critical class of heterocyclic compounds emerged and continues to shape modern scientific endeavors.

The Dawn of Isoquinoline Chemistry: A Foundation for Halogenation

The story of chlorinated isoquinolines is intrinsically linked to the discovery and structural elucidation of their parent heterocycle. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. Its structure, a fusion of a benzene and a pyridine ring, presented a new frontier for organic chemists. The late 19th and early 20th centuries were marked by a fervent drive to develop synthetic routes to this novel scaffold, laying the essential groundwork for later modifications, including halogenation.

Several classical named reactions proved pivotal in the construction of the isoquinoline core, and their understanding is crucial to appreciating the subsequent development of chlorinated derivatives.

Foundational Synthetic Methodologies

The ability to synthesize the isoquinoline skeleton was the first critical step towards creating its chlorinated analogs. Three key reactions, developed in the late 19th and early 20th centuries, became the cornerstones of isoquinoline synthesis:

-

The Bischler-Napieralski Reaction (1893): This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. The choice of the acylating agent and the cyclizing conditions offered early chemists a degree of control over the substitution pattern of the resulting molecule.[1]

-

The Pomeranz-Fritsch Reaction (1893): Independently discovered in the same year, this method involves the acid-catalyzed cyclization of a benzalaminoacetal to directly yield an isoquinoline.[2] This reaction provided an alternative and often complementary approach to the Bischler-Napieralski synthesis.

-

The Pictet-Spengler Reaction (1911): A variation of the Bischler-Napieralski reaction, the Pictet-Spengler synthesis condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3] This method proved particularly useful for the synthesis of isoquinoline alkaloids and their derivatives.

These seminal reactions, born out of the burgeoning field of synthetic organic chemistry, provided the necessary tools to construct the fundamental isoquinoline framework. The stage was now set for the introduction of substituents, including the transformative chlorine atom.

The Emergence of Chlorinated Isoquinolines: Early Syntheses and Motivations

While a precise, singular "discovery" of the first chlorinated isoquinoline is not prominently documented in historical records, their emergence can be traced to the early to mid-20th century. The initial impetus for introducing chlorine into the isoquinoline nucleus was likely twofold: to explore the fundamental reactivity of the isoquinoline ring system and to modulate the biological activity of isoquinoline-based compounds.

Early methods for chlorination would have relied on established electrophilic aromatic substitution reactions. However, the pyridine ring in isoquinoline is electron-deficient, making direct halogenation challenging and often requiring harsh conditions.

Early Synthetic Approaches to Chlorination

The first successful chlorinations of the isoquinoline ring likely involved indirect methods or activation of the ring. A common strategy involved the synthesis of an isoquinoline derivative with an activating group, such as a hydroxyl or amino group, which could then direct the electrophilic chlorination to a specific position.

A significant breakthrough in the synthesis of specifically chlorinated isoquinolines was the development of methods to introduce chlorine at the C1 position. One of the most effective early methods involved the treatment of isoquinoline-1(2H)-one (isocarbostyril) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction proceeds through the formation of a chloro-phosphate intermediate, which is then displaced by a chloride ion to yield 1-chloroisoquinoline.

Another important precursor for chlorinated isoquinolines was isoquinoline N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack and also allows for functionalization at the C1 position. Treatment of isoquinoline N-oxide with phosphoryl chloride is a well-established method for the synthesis of 1-chloroisoquinoline.

These early synthetic efforts, while perhaps not initially driven by a specific therapeutic goal, were crucial in building a library of chlorinated isoquinoline building blocks. This, in turn, fueled further exploration into their chemical and biological properties.

The Pharmacological Awakening: Chlorinated Isoquinolines in Drug Discovery

The mid-20th century witnessed a paradigm shift in drug discovery, with a growing emphasis on synthetic medicinal chemistry. Researchers began to systematically modify known bioactive scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. The unique electronic and steric properties of the chlorine atom made it an attractive substituent for this purpose.

The introduction of a chlorine atom can have several profound effects on a molecule's biological activity:

-

Increased Lipophilicity: The hydrophobic nature of chlorine can enhance a drug's ability to cross cell membranes, potentially improving its bioavailability and distribution.

-

Metabolic Stability: The strong carbon-chlorine bond can block sites of metabolic oxidation, leading to a longer half-life in the body.

-

Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of nearby functional groups, affecting how a molecule interacts with its biological target.

-

Steric Effects: The size of the chlorine atom can influence the conformation of a molecule, potentially leading to a better fit with its target receptor or enzyme.

These principles were applied to the isoquinoline scaffold, leading to the discovery of numerous chlorinated derivatives with a wide range of pharmacological activities.

Key Therapeutic Areas

The versatility of the chlorinated isoquinoline scaffold is evident in the diverse range of therapeutic areas where it has found application.

| Therapeutic Area | Example Compound Class | Mechanism of Action (General) |

| Antimicrobial Agents | Halogenated 1,2,3,4-tetrahydroisoquinolines | Disruption of microbial cell membranes or inhibition of essential enzymes. |

| Anticancer Agents | Substituted chloroisoquinolines | Inhibition of topoisomerases, tubulin polymerization, or signaling pathways involved in cell proliferation.[4] |

| Antihypertensive Agents | Quinapril, Debrisoquine | Angiotensin-converting enzyme (ACE) inhibition or adrenergic neuron blocking.[5] |

| Anesthetics | Dimethisoquin | Blockade of voltage-gated sodium channels.[5] |

| Antiviral Agents | Various synthetic derivatives | Inhibition of viral replication enzymes or entry processes.[6] |

Table 1: Pharmacological Applications of Chlorinated Isoquinolines

The development of these and other chlorinated isoquinoline-based drugs was, and continues to be, a testament to the power of synthetic chemistry to address unmet medical needs. The early, fundamental studies on the synthesis and reactivity of these compounds provided the essential foundation for these later therapeutic breakthroughs.

Modern Synthetic Methodologies and Future Outlook

While the classical methods for isoquinoline synthesis and chlorination remain relevant, the field has seen significant advancements in recent decades. Modern organic synthesis has provided more efficient, selective, and environmentally friendly ways to prepare chlorinated isoquinolines.

Contemporary Synthetic Innovations

-

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have revolutionized the synthesis of substituted isoquinolines. These methods allow for the precise and efficient introduction of a wide variety of functional groups, including those containing chlorine, onto the isoquinoline core.[7]

-

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules. This approach allows for the introduction of chlorine atoms directly onto the isoquinoline skeleton without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

-

Enzymatic Halogenation: The discovery of flavin-dependent halogenases has opened up new possibilities for the biocatalytic synthesis of halogenated natural products and their analogs. These enzymes can exhibit remarkable regio- and stereoselectivity, offering a green and highly specific alternative to traditional chemical methods.[8]

The Future of Chlorinated Isoquinolines

The journey of chlorinated isoquinolines, from their early, exploratory syntheses to their current status as privileged scaffolds in drug discovery, is far from over. The ongoing development of novel synthetic methods will continue to expand the accessible chemical space of these compounds, enabling the creation of even more complex and potent molecules.

Future research will likely focus on:

-

Targeted Drug Design: Leveraging computational modeling and a deeper understanding of disease biology to design chlorinated isoquinolines with high affinity and selectivity for specific therapeutic targets.

-

Development of Novel Agrochemicals and Materials: Exploring the potential of chlorinated isoquinolines in areas beyond medicine, such as in the development of new pesticides, herbicides, and functional materials.

-

Green and Sustainable Synthesis: Continuing to develop more environmentally friendly and efficient methods for the synthesis of these important compounds.

Experimental Protocols: Classical Syntheses

To provide a practical understanding of the foundational chemistry discussed, this section outlines representative protocols for the synthesis of the isoquinoline core and a key chlorinated derivative.

Protocol 1: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinoline

This protocol describes the synthesis of a 3,4-dihydroisoquinoline from a β-phenylethylamide, a key intermediate that can be subsequently dehydrogenated to an isoquinoline.

Materials:

-

N-Acetyl-β-phenylethylamine

-